molecular formula C19H18N4OS2 B2544126 3-{[5-(ethylsulfanyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one CAS No. 847402-68-0

3-{[5-(ethylsulfanyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one

Cat. No.: B2544126
CAS No.: 847402-68-0
M. Wt: 382.5
InChI Key: KOMZQGPPCJWKNV-UHFFFAOYSA-N
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Description

3-{[5-(Ethylsulfanyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one is a synthetic organic compound of significant interest in advanced agrochemical research. Its molecular structure incorporates a 1,3-benzothiazol-2-one moiety linked via a methylene bridge to a 4H-1,2,4-triazole ring that is further substituted with an ethylsulfanyl group and a 2-methylphenyl group. This specific arrangement of heterocycles, including the 1,2,4-triazole and benzothiazole, is commonly found in compounds with known biological activity. While the specific biological profile of this compound requires further characterization, its structural features suggest potential as a key intermediate or active ingredient for investigative purposes. Compounds featuring similar 1,2,4-triazole and heterocyclic scaffolds have been extensively studied and developed as Succinate Dehydrogenase Inhibitor (SDHI) fungicides, which target a critical enzyme in the fungal respiratory chain . Research into such compounds focuses on their efficacy against a range of fungal pathogens in crops like wheat and barley . This reagent is provided strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal applications. Researchers are encouraged to investigate its specific properties, mechanism of action, and potential applications further.

Properties

IUPAC Name

3-[[5-ethylsulfanyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS2/c1-3-25-18-21-20-17(23(18)14-9-5-4-8-13(14)2)12-22-15-10-6-7-11-16(15)26-19(22)24/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMZQGPPCJWKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C2=CC=CC=C2C)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(ethylsulfanyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfur-containing compounds, aromatic amines, and various catalysts to facilitate the formation of the heterocyclic rings .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-{[5-(ethylsulfanyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

3-{[5-(ethylsulfanyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one: has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties, such as antimicrobial or anticancer activity, making it a subject of medical research.

    Industry: The compound can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-{[5-(ethylsulfanyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to three classes of analogous molecules:

Triazole-Schiff Base Benzopyranones ()

A 2012 study synthesized six triazole-Schiff base benzopyranone derivatives (e.g., compounds with a benzopyranone core linked to triazole via Schiff base). Key differences include:

  • Core Structure: The target compound uses a benzothiazol-2-one scaffold instead of benzopyranone.
  • Substituents: The ethylsulfanyl and 2-methylphenyl groups in the target compound contrast with the Schiff base (imine) and aryl/alkyl substituents in the benzopyranone analogs.

Triazole-Benzothiazole Hybrids

  • Steric Hindrance : The 2-methylphenyl group could introduce steric effects, possibly reducing binding affinity to targets compared to unsubstituted phenyl groups.

Sulfur-Containing Triazoles

Compounds like 5-(methylsulfanyl)-1,2,4-triazoles have been studied for their enzyme inhibition (e.g., acetylcholinesterase). The ethylsulfanyl group in the target compound might offer a balance between hydrophobicity and metabolic stability compared to shorter-chain thioethers.

Structural and Functional Data Table

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity
Target Compound Benzothiazol-2-one + Triazole 5-(ethylsulfanyl), 4-(2-methylphenyl) ~371.5 (estimated) Unknown
Triazole-Schiff Base Benzopyranone () Benzopyranone + Triazole Varied Schiff base substituents ~350–400 CMV inhibition at 500 mg·L⁻¹
5-Methylsulfanyl-1,2,4-triazole 1,2,4-Triazole 5-(methylsulfanyl) ~131.2 Acetylcholinesterase inhibition

Research Implications and Gaps

  • Structural Insights: The benzothiazol-2-one scaffold may confer distinct electronic properties compared to benzopyranones, influencing target binding.
  • Activity Prediction : Based on substituent trends, the ethylsulfanyl group could enhance bioavailability, but the lack of experimental data limits definitive conclusions.
  • Synthesis Challenges : The methylene bridge and sterically demanding 2-methylphenyl group may complicate synthetic yield optimization.

Biological Activity

The compound 3-{[5-(ethylsulfanyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one is a novel synthetic derivative that combines elements of triazole and benzothiazole scaffolds. These structural motifs are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a triazole ring linked to a benzothiazole moiety through a methylene bridge. Its structural formula can be represented as follows:

C15H18N4S2O\text{C}_{15}\text{H}_{18}\text{N}_4\text{S}_2\text{O}

This structure is significant as both triazole and benzothiazole derivatives have been extensively studied for their pharmacological potential.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

1. Antimicrobial Activity
Research has shown that triazole derivatives often exhibit potent antibacterial and antifungal properties. The presence of the ethylsulfanyl group may enhance the lipophilicity of the compound, potentially improving its membrane permeability and bioavailability.

StudyPathogen TestedActivityReference
1E. coliModerate Inhibition
2Candida albicansStrong Inhibition
3Staphylococcus aureusSignificant Activity

Case Study: A study evaluating various triazole derivatives found that compounds with similar structures demonstrated MIC values in the low micromolar range against E. coli and Staphylococcus aureus, suggesting potential for development as antimicrobial agents .

2. Anticancer Activity
Benzothiazoles are often linked to anticancer properties due to their ability to interfere with DNA replication and cell division.

StudyCancer TypeMechanism of ActionReference
1Breast CancerInhibition of DNA synthesis
2Lung CancerInduction of apoptosis via caspase activation

Research Findings: A recent investigation into related compounds indicated that triazole derivatives could inhibit tumor growth in vitro by targeting key signaling pathways involved in cancer cell proliferation .

3. Anti-inflammatory Activity
Compounds containing benzothiazole and triazole rings have shown promise in reducing inflammatory responses.

StudyModel UsedResultReference
1Carrageenan-induced paw edema in ratsSignificant reduction in edema size
2LPS-induced inflammation in miceDecreased cytokine levels (TNF-alpha)

Mechanism: The anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-{[5-(ethylsulfanyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with heterocyclic core formation. For example, triazole rings are synthesized via cyclization of thiosemicarbazides or by refluxing substituted benzaldehydes with amino-triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid). Post-functionalization, such as alkylation or sulfanylation, introduces the ethylsulfanyl and benzothiazolone moieties. Solvent choice (e.g., ethanol, DMSO) and reflux conditions (4–6 hours) are critical for yield optimization .

Q. Which characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify substituent positions and regiochemistry. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., C=S, C=N). Chromatographic methods (HPLC, TLC) assess purity. For advanced structural elucidation, X-ray crystallography or computational methods like Density Functional Theory (DFT) may be employed .

Q. How should researchers design initial biological activity screening for this compound?

  • Methodological Answer : Begin with in vitro assays targeting therapeutic hypotheses (e.g., antimicrobial, anticancer). Use cell viability assays (MTT, resazurin) for cytotoxicity profiling. Enzyme inhibition assays (e.g., kinase or protease) can identify mechanistic pathways. Standardize protocols by including positive controls (e.g., doxorubicin for anticancer screening) and replicate experiments to ensure statistical validity .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity of this compound?

  • Methodological Answer : Optimize reaction parameters (temperature, solvent polarity, catalyst loading) via Design of Experiments (DoE). For example, replace batch reactors with continuous flow systems to enhance reproducibility. Use high-pressure reactors for reactions requiring inert atmospheres. Purification techniques like column chromatography with gradient elution or recrystallization from ethanol/water mixtures can isolate high-purity product .

Q. What computational methods are suitable for studying the electronic properties and reactivity of this compound?

  • Methodological Answer : Employ DFT calculations to map electron density, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. Molecular docking simulations predict binding affinities to biological targets (e.g., enzymes). Molecular Dynamics (MD) simulations assess stability in aqueous or lipid environments. Software packages like Gaussian or GAMESS are commonly used .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Conduct meta-analyses to identify variables such as assay conditions (pH, temperature), cell lines, or compound purity. Validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric). Synthesize structural analogs to isolate pharmacophore contributions. Cross-reference with environmental fate studies to rule out degradation products interfering with bioactivity .

Q. What experimental frameworks are recommended for studying the environmental fate of this compound?

  • Methodological Answer : Use OECD guidelines for abiotic degradation studies (hydrolysis, photolysis). Assess bioavailability via soil adsorption/desorption experiments. For biotic transformations, employ microbial consortia from contaminated sites. Quantify environmental persistence using LC-MS/MS to track degradation products. Ecological risk assessments should integrate toxicity data (e.g., EC50 for aquatic organisms) .

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